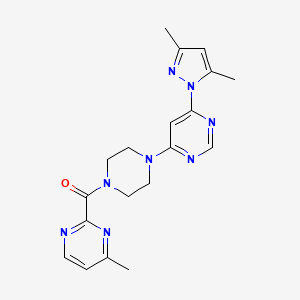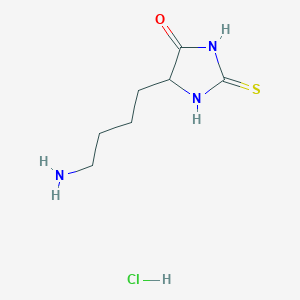
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride” is a derivative of imidazolidinone, which is a type of heterocyclic compound. The “4-Aminobutyl” part suggests the presence of an amino group attached to a four-carbon alkyl chain .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazolidinone ring, a sulfanylidene group, and a 4-aminobutyl chain. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazolidinone ring, the sulfanylidene group, and the amine group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amine group could make it a base, and the presence of a sulfanylidene group could make it susceptible to oxidation .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The 2-sulfanylideneimidazolidin-4-one fragment, a core component of the compound , exhibits significant structural characteristics in crystallography. For instance, the fragment is essentially planar, contributing to specific molecular interactions such as N—H⋯O hydrogen bonding and weak C—H⋯O interactions. These interactions are crucial in forming stable structures in crystals (Castro et al., 2013), (Kitoh et al., 2013).
Antibacterial Properties
Compounds related to 5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride, specifically those derived from imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, have shown significant antibacterial activity. These derivatives exhibit high efficacy against bacteria like Escherichia coli and Staphylococcus aureus, comparable to known antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Applications in Antimicrobial Research
The synthesis of various derivatives of sulfanylideneimidazolidin-4-one and their evaluation as antimicrobial agents has been an area of significant interest. For instance, certain thiazolidinone, thiazoline, and thiophene derivatives synthesized from 2-sulfanylacetic acid have shown promising antimicrobial activities, suggesting potential for further exploration in this field (Gouda et al., 2010).
Inhibitory Action in Enzymatic Processes
Compounds with a sulfanylideneimidazolidin-4-one moiety have been investigated as inhibitors of certain enzymes. For example, halogenated sulfonamides, which can be structurally related, have shown to inhibit carbonic anhydrase isozymes, suggesting potential applications in developing antitumor agents (Ilies et al., 2003).
Potential in Anticancer Research
Studies have focused on synthesizing and characterizing thiazolidin-4-ones, which are structurally similar to the compound , for their potential as anticancer agents. The cytotoxic effects of these compounds on cancer cells, along with their antioxidant activities, have been explored, indicating a promising avenue for cancer research (Isloor et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one hydrochloride, also known as Agmatine , is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these molecular targets, which are of cardinal importance in health and disease .
Mode of Action
Agmatine interacts with its targets by exerting modulatory actions directly and indirectly . It is capable of exerting its modulatory actions simultaneously at multiple targets . Notably, it interacts with neurotransmitter receptors and receptor ionophores such as Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .
Biochemical Pathways
Agmatine is a cationic amine formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
It is known that agmatine is highly soluble in water , which suggests that it may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Agmatine.
Result of Action
Agmatine has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism It has been found to exert mild hypoglycemic effects and is considered capable of exerting its modulatory actions simultaneously at multiple targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-aminobutyl)-2-sulfanylideneimidazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS.ClH/c8-4-2-1-3-5-6(11)10-7(12)9-5;/h5H,1-4,8H2,(H2,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOQVPBGHHEMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC1C(=O)NC(=S)N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)
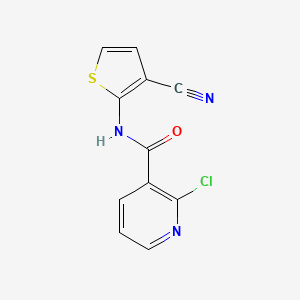
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)

![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide](/img/structure/B2413783.png)
![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)
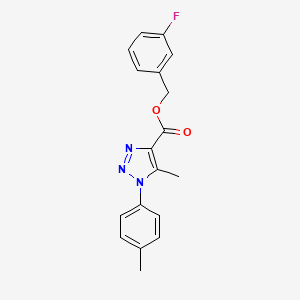
![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)
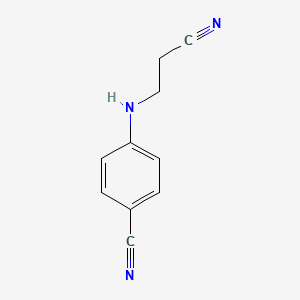
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)
